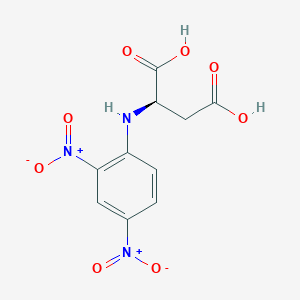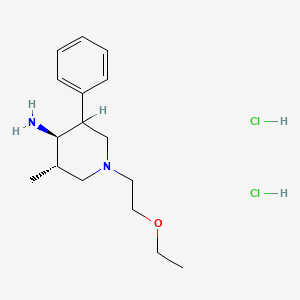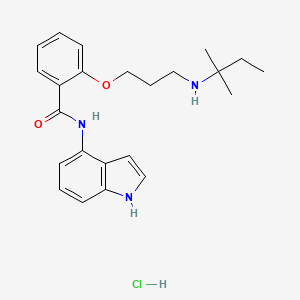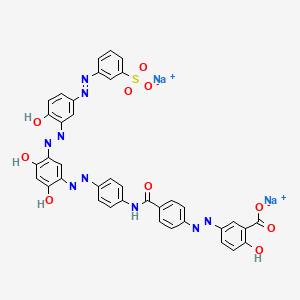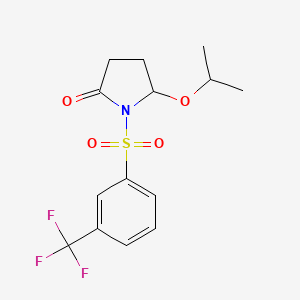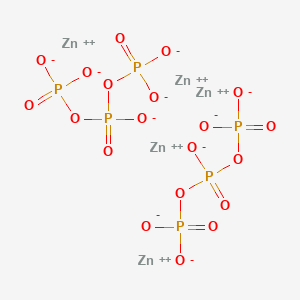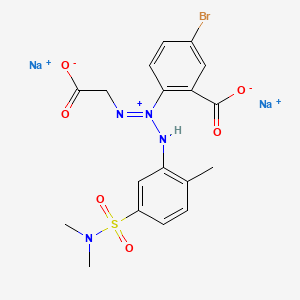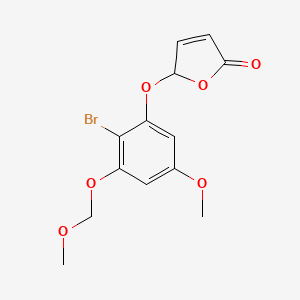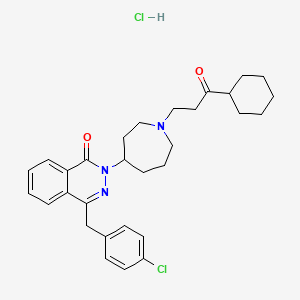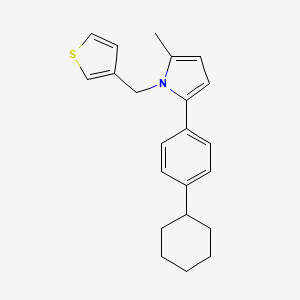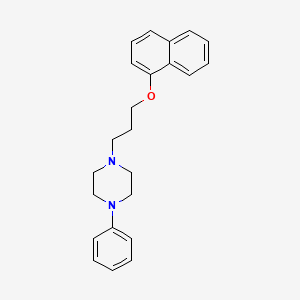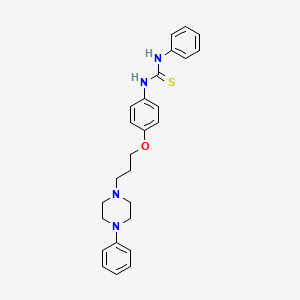
Thiourea, N-phenyl-N'-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La thiourée, N-phényl-N’-(4-(3-(4-phényl-1-pipérazinyl)propoxy)phényl)-, est un composé organique complexe qui appartient à la classe des thiourées. Les thiourées sont des analogues soufrés des urées, où l'atome d'oxygène dans l'urée est remplacé par un atome de soufre. Ce composé particulier est caractérisé par la présence d'un groupe phényle attaché aux atomes d'azote et d'un cycle pipérazine, qui est un motif structurel courant en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la thiourée, N-phényl-N’-(4-(3-(4-phényl-1-pipérazinyl)propoxy)phényl)-, implique généralement la réaction de l'isothiocyanate de phényle avec une amine appropriée. La réaction est généralement réalisée dans un solvant organique tel que le dichlorométhane ou l'éthanol, sous reflux. La réaction se déroule par la formation d'une thiourée intermédiaire, qui subit ensuite d'autres réactions de substitution pour donner le produit final.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des méthodes plus efficaces et évolutives, telles que la synthèse en flux continu. Cette méthode permet un meilleur contrôle des conditions de réaction et peut conduire à des rendements et une pureté plus élevés du produit final. L'utilisation de catalyseurs et de paramètres de réaction optimisés peut encore améliorer l'efficacité du processus de production industrielle.
Analyse Des Réactions Chimiques
Types de réactions
La thiourée, N-phényl-N’-(4-(3-(4-phényl-1-pipérazinyl)propoxy)phényl)-, subit différents types de réactions chimiques, notamment :
Oxydation : L'atome de soufre dans la thiourée peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le composé peut être réduit pour former les amines correspondantes ou d'autres dérivés réduits.
Substitution : Les groupes phényles et le cycle pipérazine peuvent subir des réactions de substitution avec divers électrophiles ou nucléophiles.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium pour les réactions d'oxydation, et des agents réducteurs tels que l'hydrure de lithium et d'aluminium pour les réactions de réduction. Les réactions de substitution peuvent impliquer des réactifs tels que les halogénures d'alkyle ou les chlorures d'acyle dans des conditions basiques ou acides.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe thiourée peut conduire à la formation de sulfoxydes ou de sulfones, tandis que la réduction peut donner des amines. Les réactions de substitution peuvent introduire divers groupes fonctionnels sur les cycles phényles ou le cycle pipérazine.
Applications de recherche scientifique
La thiourée, N-phényl-N’-(4-(3-(4-phényl-1-pipérazinyl)propoxy)phényl)-, a plusieurs applications de recherche scientifique, notamment :
Chimie : Elle est utilisée comme élément constitutif dans la synthèse de molécules organiques plus complexes et comme ligand en chimie de coordination.
Biologie : Le composé peut être utilisé dans des études relatives à l'inhibition enzymatique et aux interactions protéine-ligand.
Industrie : Le composé peut être utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques, telles que les polymères ou les catalyseurs.
Mécanisme d'action
Le mécanisme d'action de la thiourée, N-phényl-N’-(4-(3-(4-phényl-1-pipérazinyl)propoxy)phényl)-, implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut former des liaisons hydrogène et d'autres interactions non covalentes avec ces cibles, conduisant à l'inhibition ou à la modulation de leur activité. Le cycle pipérazine et les groupes phényles jouent un rôle crucial dans ces interactions, contribuant à l'affinité de liaison et à la spécificité du composé.
Applications De Recherche Scientifique
Thiourea, N-phenyl-N’-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of Thiourea, N-phenyl-N’-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The piperazine ring and phenyl groups play a crucial role in these interactions, contributing to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Composés similaires
Thiourée, phényl- : Ce composé présente une structure de thiourée similaire, mais il lui manque le cycle pipérazine et les groupes phényles supplémentaires.
N,N'-Bis[3,5-bis(trifluorométhyl)phényl]thiourée : Ce composé présente un noyau de thiourée similaire, mais avec des substituants différents sur les cycles phényles.
Unicité
La thiourée, N-phényl-N’-(4-(3-(4-phényl-1-pipérazinyl)propoxy)phényl)-, est unique en raison de la présence du cycle pipérazine et de l'arrangement spécifique des groupes phényles. Cette unicité structurelle contribue à ses propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux dans diverses applications de recherche et industrielles.
Propriétés
Numéro CAS |
85868-73-1 |
|---|---|
Formule moléculaire |
C26H30N4OS |
Poids moléculaire |
446.6 g/mol |
Nom IUPAC |
1-phenyl-3-[4-[3-(4-phenylpiperazin-1-yl)propoxy]phenyl]thiourea |
InChI |
InChI=1S/C26H30N4OS/c32-26(27-22-8-3-1-4-9-22)28-23-12-14-25(15-13-23)31-21-7-16-29-17-19-30(20-18-29)24-10-5-2-6-11-24/h1-6,8-15H,7,16-21H2,(H2,27,28,32) |
Clé InChI |
OLWGZTWUYOCKEH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCOC2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


